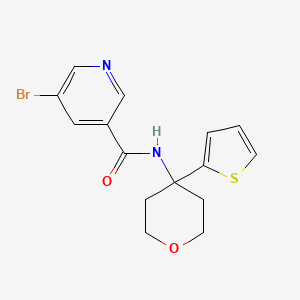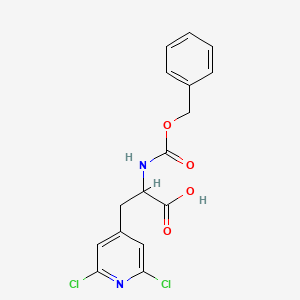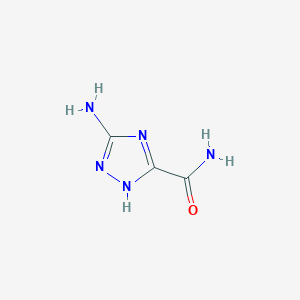![molecular formula C20H25N7 B2533831 2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415516-61-7](/img/structure/B2533831.png)
2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction . The yield of the reaction is 76% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods . The ATR-FTIR spectrum shows peaks at 3047 cm^-1 (C-H stretch), 1661 cm^-1 (C=O stretch), 1561 cm^-1 (C=C stretch), 1418 cm^-1 (C-H band), 1242 cm^-1 (C-N stretch), and 788 cm^-1 (C-Cl stretch) .Chemical Reactions Analysis
This compound has been found to inhibit the migration of PC-3 cells in a concentration-dependent manner . It also exhibits selective monoamine oxidase (MAO)-A inhibitory activity .Physical And Chemical Properties Analysis
The melting point of this compound is between 212-214 ℃ . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-25(2)18-7-8-22-20(24-18)27-11-9-26(10-12-27)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDFHIJHOOKGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)
![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)
![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)




![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2533771.png)